Structural Elucidation and Analytical Profiling of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine: A Technical Guide
Structural Elucidation and Analytical Profiling of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, fused bicyclic heterocycles serve as foundational pharmacophores for targeted therapeutics. 2-Ethyl[1,3]thiazolo[4,5-c]pyridine (CAS No.: 98382-94-6) is a highly privileged scaffold characterized by the fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring. This unique "push-pull" electronic distribution, combined with the lipophilic 2-ethyl substitution, makes it an exceptional bioisostere for purines and benzothiazoles. This technical whitepaper provides an in-depth analysis of its exact mass metrics, structural causality, and the self-validating analytical protocols required for its characterization in drug development workflows.
Physicochemical Metrics and Mass Profiling
To accurately identify and validate 2-Ethyl[1,3]thiazolo[4,5-c]pyridine during synthesis or pharmacokinetic profiling, researchers must differentiate between its average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS).
The table below summarizes the quantitative mass data derived from the core elemental composition (C₈H₈N₂S) .
| Property | Quantitative Value | Causality / Analytical Significance |
| Molecular Formula | C₈H₈N₂S | Defines the atomic composition (Thiazolopyridine core + Ethyl group). |
| Molecular Weight | 164.23 g/mol | Average mass based on natural isotopic abundance; used for molarity calculations. |
| Monoisotopic Exact Mass | 164.0408 Da | Mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹²S); essential for HRMS targeting. |
| Protonated Mass [M+H]⁺ | 165.0486 Da | The primary target m/z for positive-mode Electrospray Ionization (ESI+). |
| Mass Defect | +0.0408 Da | Driven primarily by the fractional masses of hydrogen and nitrogen. |
Structural Causality and Pharmacological Application
The architectural design of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in target binding—most notably in ATP-competitive kinase inhibition (e.g., PI3K/AKT/mTOR or JAK pathways).
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The [4,5-c] Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In the highly conserved hinge region of kinases, this nitrogen interacts directly with the backbone amide of the target enzyme, anchoring the molecule.
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The Thiazole Sulfur: Provides a lipophilic, electron-rich contact point that engages in sulfur-π or Van der Waals interactions with the hydrophobic pocket of the binding site.
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The 2-Ethyl Substitution: The specific choice of an ethyl group (rather than a methyl or hydrogen) provides precise steric bulk. It increases the overall lipophilicity (LogP) to enhance cellular permeability while perfectly filling the hydrophobic specificity pocket adjacent to the ATP-binding site, thereby increasing target selectivity.
Fig 1: PI3K/AKT pathway inhibition by the thiazolo[4,5-c]pyridine scaffold.
Analytical Validation: Self-Validating HRMS-ESI Protocol
To unequivocally confirm the identity of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required . The following protocol is designed as a self-validating system , utilizing real-time LockMass calibration to eliminate instrumental drift and ensure a mass error of < 3 ppm.
Step-by-Step Methodology
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Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
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Causality: Formic acid lowers the pH, pre-protonating the basic pyridine nitrogen in solution to maximize the [M+H]⁺ ion yield during electrospray ionization.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.3 mL/min.
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Causality: The C18 stationary phase retains the lipophilic 2-ethyl group, effectively separating the target compound from polar synthetic impurities (e.g., unreacted precursors) that could cause ion suppression in the MS source.
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Ionization & LockMass Calibration (Self-Validation): Operate the ESI source in positive mode (Capillary: 3.5 kV, Desolvation: 350 °C). Simultaneously infuse Leucine Enkephalin (m/z 556.2771) via a secondary LockSpray capillary.
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Causality: Time-of-Flight (TOF) mass analyzers experience slight thermal expansion during operation. The constant detection of the LockMass standard allows the software to recalibrate the mass axis in real-time, validating that any observed mass for the target is instrumentally accurate.
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Data Acquisition: Extract the ion chromatogram (XIC) for the theoretical [M+H]⁺ mass of 165.0486 Da . A mass error (Δm) of less than 3 ppm confirms the elemental composition C₈H₈N₂S.
Fig 2: Self-validating UHPLC-HRMS workflow for exact mass determination.
Synthetic Methodology and In-Process Validation
The construction of the thiazolo[4,5-c]pyridine core requires precise control over nucleophilic cyclization. The following workflow outlines the synthesis from 3-amino-4-mercaptopyridine.
Step-by-Step Methodology
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Acylation: React 3-amino-4-mercaptopyridine with propionyl chloride (1.1 equivalents) in the presence of an organic base (e.g., triethylamine) in anhydrous dichloromethane at 0 °C.
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Causality: The propionyl chloride serves as the source of the 2-ethyl group. The low temperature prevents over-acylation (di-acylation) of the highly reactive primary amine.
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Cyclodehydration: Isolate the intermediate amide, dissolve it in Phosphorus Oxychloride (POCl₃), and reflux at 100 °C for 4 hours.
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Causality: POCl₃ acts as both a solvent and a potent dehydrating agent. It activates the amide carbonyl by forming a highly electrophilic phosphorodichloridate intermediate. This drives the intramolecular nucleophilic attack by the adjacent thiol, forcing the closure of the thiazole ring.
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In-Process Self-Validation: Before quenching the reaction, withdraw a 10 µL aliquot, dilute in methanol, and subject it to rapid flow-injection LC-MS. The reaction is only deemed complete—and ready for aqueous workup—when the starting material peak disappears and the target m/z 165.04 dominates the spectrum.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole (Isomeric Exact Mass Reference for C₈H₈N₂S)." PubChem. URL:[Link]
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MDPI. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." Pharmaceuticals, 2023. URL:[Link]
